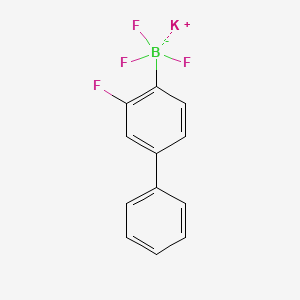
Potassium(3-fluoro-4-biphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of fluorine atoms in the structure enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide typically involves the reaction of 2-fluoro-4-phenylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides or reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to enhance the bioavailability and metabolic stability of these compounds.
Medicine: It is employed in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which have applications in electronics and aerospace industries.
Wirkmechanismus
The mechanism by which potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide exerts its effects involves the formation of a boron-carbon bond through a cross-coupling reaction. The compound acts as a boron source, which reacts with a palladium catalyst and an organic halide to form the desired product. The presence of fluorine atoms in the structure enhances the reactivity of the boron center, facilitating the formation of the boron-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
- Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide
Uniqueness
Potassium trifluoro(2-fluoro-4-phenylphenyl)boranuide is unique due to the presence of both fluorine and phenyl groups in its structure. This combination enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry. The compound’s ability to participate in various chemical reactions, particularly cross-coupling reactions, sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H8BF4K |
|---|---|
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-fluoro-4-phenylphenyl)boranuide |
InChI |
InChI=1S/C12H8BF4.K/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17;/h1-8H;/q-1;+1 |
InChI-Schlüssel |
RNFLHCXNNKVLBO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
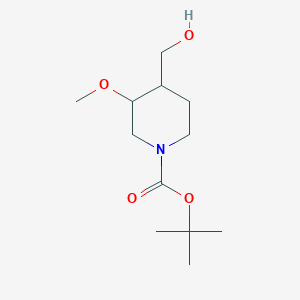
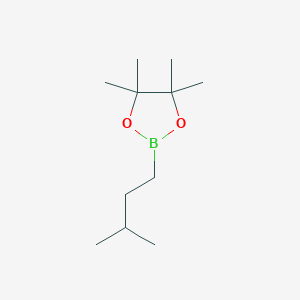
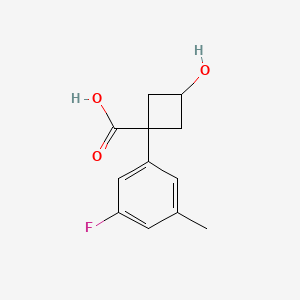

![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
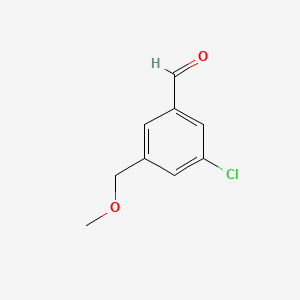
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
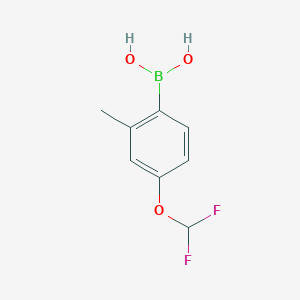
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
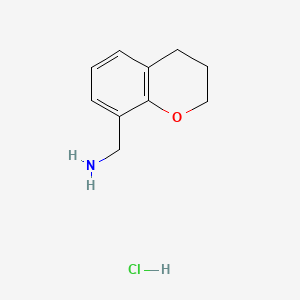
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
